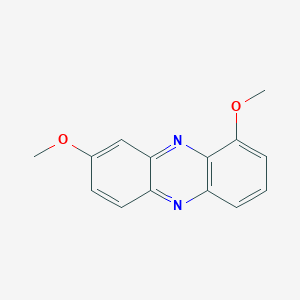

1,8-Dimethoxyphenazine

Description

Historical Context of Phenazine (B1670421) Chemistry Research

The study of phenazines dates back to the mid-19th century with the observation of "blue pus" in wounds, which was later attributed to the phenazine derivative pyocyanin (B1662382) produced by the bacterium Pseudomonas aeruginosa. nih.gov This discovery marked the beginning of research into the biological origins and activities of phenazine compounds. By 1924, the fundamental structure of pyocyanin was identified as a phenazine derivative. nih.gov Over the decades, research has expanded from naturally occurring phenazines to the synthesis of a multitude of derivatives. mdpi.comresearchgate.net Early synthetic methods included the Wohl-Aue reaction, which involves the reaction of nitrobenzene (B124822) and aniline (B41778). wikipedia.org More recent and efficient synthetic strategies, such as palladium-catalyzed cross-coupling reactions, have been developed to create functionalized phenazines with specific properties for various applications. mdpi.comclockss.org

Overview of Phenazine Derivatives in Academic Inquiry

The versatility of the phenazine scaffold has led to its investigation in numerous scientific disciplines. Phenazine derivatives are explored for their potential in:

Materials Science: Their favorable photophysical and chemical properties are being harnessed for the development of optical sensors and electro-optical materials. rsc.org

Medicinal Chemistry: Many phenazines exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comtandfonline.com For instance, the introduction of an alkoxy group at certain positions has been shown to significantly increase the antitumor activity of some phenazine derivatives. acs.org

Electrochemistry: Phenazines are redox-active molecules, making them suitable for applications in electrochemical sensors, biosensors, and as mediators in microbial electrochemical technologies. tandfonline.comtandfonline.comtaylorandfrancis.com Their redox potentials can be tuned by the strategic placement of substituents. taylorandfrancis.com

Dye Industry: Several aminophenazines were among the first synthetic dyes developed, including induline and nigrosin. wikipedia.org

The wide-ranging applications of phenazine derivatives underscore the importance of synthesizing and characterizing new analogues with tailored functionalities.

Rationale for Dedicated Research on 1,8-Dimethoxyphenazine

The specific compound this compound serves as a crucial intermediate and a subject of study in its own right for several reasons:

Synthetic Intermediate: It is a key precursor in the synthesis of other important phenazine derivatives. For example, it can be demethylated to produce 1,8-dihydroxyphenazine, a compound investigated for its potential in aqueous organic redox flow batteries. osti.gov The synthesis of 1,6-dimethoxyphenazine (B18872), a closely related isomer, is a critical step in the total synthesis of other biologically active natural products like iodinin (B1496461) and myxin (B609384). mdpi.com

Understanding Structure-Property Relationships: Studying the properties of this compound and comparing them to other dimethoxyphenazine isomers, such as 1,4-dimethoxyphenazine (B14725071) and 2,7-dimethoxyphenazine, provides valuable insights into how the position of the methoxy (B1213986) groups affects the molecule's electrochemical and spectroscopic characteristics. clockss.orgosti.gov This fundamental knowledge is essential for the rational design of new phenazine-based materials with desired functionalities.

Model Compound for Spectroscopic and Electrochemical Analysis: The well-defined structure of this compound makes it an excellent model compound for spectroscopic and electrochemical studies. Detailed analysis of its NMR, mass spectrometry, and cyclic voltammetry data helps to build a comprehensive understanding of the electronic environment of the phenazine core and the influence of the methoxy substituents. core.ac.uk

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molar Mass | 240.26 g/mol |

| Appearance | Yellow Solid |

| Melting Point | Not explicitly stated in the provided context. |

| Solubility | Soluble in common organic solvents. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons and methoxy group protons. The specific chemical shifts and coupling constants provide information about the electronic environment of the protons. |

| ¹³C NMR | Resonances for the carbon atoms in the aromatic rings and the methoxy groups. core.ac.uk |

| Mass Spectrometry (ESI) | Provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. core.ac.uk |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, C=N, and C-O bonds, which can be used to identify functional groups and confirm the structure. |

Table 3: Electrochemical Properties of Phenazine Derivatives

| Compound | Redox Potential (vs. SHE) | Notes |

| General Phenazines | -110 to 0 mV | The formal redox potentials are dependent on the specific derivative and conditions. taylorandfrancis.com |

| 1,8-Dihydroxyphenazine | Data not specified | Studied for its application in flow batteries; its electrochemical behavior is critical. osti.gov |

Structure

3D Structure

Properties

CAS No. |

14265-35-1 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1,8-dimethoxyphenazine |

InChI |

InChI=1S/C14H12N2O2/c1-17-9-6-7-10-12(8-9)16-14-11(15-10)4-3-5-13(14)18-2/h3-8H,1-2H3 |

InChI Key |

CXHKQNZBSNIFHR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NC3=C(C=CC=C3OC)N=C2C=C1 |

Canonical SMILES |

COC1=CC2=NC3=C(C=CC=C3OC)N=C2C=C1 |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of 1,8 Dimethoxyphenazine

Natural Occurrence and Microbial Producers

Phenazines are nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, particularly from the phylum Actinobacteria and the class Gammaproteobacteria. The specific substitution patterns on the phenazine (B1670421) core are determined by tailoring enzymes unique to the producing strain. While various methoxylated phenazines have been identified from microbial sources, the natural isolation of 1,8-dimethoxyphenazine is not prominently documented.

Isolation from Streptomyces Species

The genus Streptomyces is renowned for its prolific production of secondary metabolites, including a variety of complex phenazines. medchemexpress.comucsd.edu While several Streptomyces species are known to produce methoxylated phenazines, the available scientific literature primarily documents the isolation of 1,6-dimethoxyphenazine (B18872) . For instance, 1,6-dimethoxyphenazine has been identified as a metabolite of Streptomyces luteoreticuli and other Streptomyces species. medchemexpress.comtoku-e.comagscientific.comchemsrc.com There is no direct evidence in the search results pointing to the isolation of this compound from Streptomyces.

Identification in Lysobacter antibioticus Strains

Lysobacter antibioticus, a Gram-negative bacterium, has emerged as a significant source of phenazine antibiotics. researchgate.netskemman.is Strain OH13, in particular, produces a suite of phenazine compounds, several of which are O-methylated. researchgate.netnih.gov Extensive analysis of the metabolites from L. antibioticus OH13 has led to the identification of 1,6-dimethoxyphenazine and its N-oxide derivatives. nih.govnih.govebi.ac.uk However, the isolation of the 1,8-dimethoxy isomer from any Lysobacter strain has not been reported in the reviewed literature.

Discovery in Other Actinomycetes (e.g., Amycolatopsis lurida)

The actinomycete Amycolatopsis lurida is another microbial source of phenazine compounds. Through genome mining and co-culture techniques, researchers have successfully activated silent biosynthetic gene clusters in this genus, leading to the discovery of various secondary metabolites. nih.govresearchgate.net Studies on Amycolatopsis lurida TRM64739 have resulted in the isolation and identification of five phenazine compounds, including 1,6-dimethoxyphenazine. nih.govresearchgate.net As with the other genera, there are no specific reports on the discovery of this compound from Amycolatopsis or other related actinomycetes in the provided search results. researchgate.netmdpi.com

Table 1: Microbial Producers of a Closely Related Isomer, 1,6-Dimethoxyphenazine

| Microbial Genus | Species | Isolated Compound | Note on this compound |

| Streptomyces | S. luteoreticuli, others | 1,6-Dimethoxyphenazine | Not reported in search results. |

| Lysobacter | L. antibioticus OH13 | 1,6-Dimethoxyphenazine | Not reported in search results. |

| Amycolatopsis | A. lurida TRM64739 | 1,6-Dimethoxyphenazine | Not reported in search results. |

Proposed Biosynthetic Pathways for Methoxy-Substituted Phenazines

The biosynthesis of all phenazine natural products begins with the shikimic acid pathway, leading to the formation of a core phenazine scaffold, typically phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). acs.orgnih.gov This core structure is then modified by a series of "tailoring" enzymes that introduce various functional groups, such as hydroxyl, methyl, and methoxy (B1213986) groups, which are crucial for the compound's biological activity. nih.govacs.org

Enzymatic O-Methylation Steps in Phenazine Biosynthesis

The introduction of methoxy groups onto the phenazine ring is catalyzed by O-methyltransferase enzymes, which utilize S-adenosylmethionine (SAM) as the methyl donor. nih.gov The biosynthesis of this compound would require a dihydroxylated precursor, 1,8-dihydroxyphenazine, which would undergo two successive O-methylation steps.

A key enzyme in this process is LaPhzM, an S-adenosylmethionine (SAM)-dependent O-methyltransferase from Lysobacter antibioticus OH13. nih.govresearchgate.net This enzyme has been shown to be responsible for the formation of both mono- and dimethoxylated phenazines in this strain. nih.gov In vitro studies demonstrated that LaPhzM can convert 1,6-dihydroxyphenazine into 1-hydroxy-6-methoxyphenazine and subsequently into 1,6-dimethoxyphenazine. nih.gov LaPhzM exhibits a relaxed substrate selectivity, but its activity on a 1,8-dihydroxyphenazine substrate has not been documented. nih.govresearchgate.net The biosynthesis of this compound would likely involve a similar enzymatic logic, requiring a specific hydroxylase to produce the 1,8-dihydroxyphenazine intermediate, followed by the action of one or two specific O-methyltransferases.

Role of Specific Gene Clusters in Phenazine Production

The genetic blueprint for phenazine production is located within dedicated biosynthetic gene clusters (BGCs). rsc.org These clusters contain the core phz genes (phzA-G) necessary for synthesizing the phenazine scaffold from chorismic acid. nih.gov In addition to these core genes, phenazine BGCs harbor genes for tailoring enzymes that generate the vast structural diversity of phenazine derivatives. acs.org

The gene cluster from L. antibioticus OH13, for example, contains the gene LaPhzM, which encodes the O-methyltransferase responsible for producing methoxylated phenazines like myxin (B609384) and 1,6-dimethoxyphenazine. nih.govresearchgate.net The presence and specificity of such tailoring enzymes within a BGC dictate the final phenazine products of a given organism. While BGCs for various phenazines have been identified and characterized, a specific gene cluster responsible for the production of this compound has not been identified in the reviewed scientific literature. ucsd.edursc.org The discovery of such a cluster would require genome mining of a producer organism, followed by gene inactivation and heterologous expression studies to confirm the function of the putative genes.

Table 2: Key Enzymes and Gene Clusters in Methoxy-Phenazine Biosynthesis

| Gene/Enzyme | Organism | Function | Relevance to this compound |

| LaPhzM | Lysobacter antibioticus OH13 | SAM-dependent O-methyltransferase that catalyzes the methylation of hydroxylated phenazines. | Demonstrates the enzymatic basis for phenazine O-methylation; a similar enzyme would be required for this compound synthesis. |

| phz gene cluster | Various Bacteria (e.g., Pseudomonas, Streptomyces) | Contains core genes (phzA-G) for phenazine scaffold biosynthesis and genes for tailoring enzymes. | A specific BGC containing genes for 1,8-dihydroxylation and subsequent O-methylation would be necessary for this compound production. |

Metabolic Engineering for Enhanced this compound Production

The industrial-scale production of specific phenazine derivatives like this compound through microbial fermentation is often limited by the low natural titers produced by wild-type organisms. To overcome this, metabolic engineering strategies are employed to enhance the yield and productivity of the target compound. These strategies typically involve the heterologous expression of biosynthetic genes in well-characterized host organisms and the targeted genetic manipulation of biosynthetic pathways to channel metabolic flux towards the desired product. While direct metabolic engineering efforts for this compound are not extensively documented, the principles can be inferred from successful work on closely related isomers, such as 1,6-dimethoxyphenazine.

Heterologous Expression in Engineered Microorganisms

Heterologous expression is a powerful technique for producing natural products in a host organism that is more amenable to industrial fermentation than the native producer. mdpi.com This approach allows for the circumvention of complex regulatory networks in the original organism and the utilization of well-established genetic tools and optimized fermentation processes in the chosen chassis strain. orgsyn.org The selection of an appropriate host is critical and often involves organisms with a proven track record in producing secondary metabolites, such as Escherichia coli or various Streptomyces and Pseudomonas species. orgsyn.orgresearchgate.net

For the production of this compound, a suitable host would be one that efficiently produces the precursor phenazine-1,6-dicarboxylic acid (PDC) or has a robust shikimate pathway from which the phenazine core is derived. mdpi.comscispace.com The general workflow for heterologous expression involves:

Identification and isolation of the biosynthetic gene cluster (BGC) for the phenazine core and the specific tailoring enzymes (e.g., O-methyltransferases) from the native producing organism.

Cloning of the BGC into an expression vector compatible with the chosen heterologous host. orgsyn.org

Transformation of the host organism with the expression vector.

Optimization of fermentation conditions to maximize product yield.

A notable example of this approach is the production of 1,6-dimethoxyphenazine in an engineered strain of Pseudomonas chlororaphis. researchgate.netacs.org In this study, the O-methyltransferase PhzMLa from Lysobacter antibioticus was introduced into a P. chlororaphis strain engineered to produce 1,6-dihydroxyphenazine. researchgate.netacs.org This resulted in the successful O-methylation of the dihydroxyphenazine precursor to yield 1,6-dimethoxyphenazine. researchgate.netacs.org A similar strategy could theoretically be applied for this compound by introducing a suitable O-methyltransferase into a host strain capable of producing 1,8-dihydroxyphenazine. The key challenge lies in identifying an O-methyltransferase with high specificity for the hydroxyl groups at the C-1 and C-8 positions of the phenazine ring.

Table 1: Example of Heterologous Production of a Dimethoxyphenazine Isomer

| Compound | Host Organism | Heterologous Gene(s) | Precursor | Titer | Reference |

| 1,6-Dimethoxyphenazine | Pseudomonas chlororaphis | O-methyltransferase PhzMLa from Lysobacter antibioticus | 1,6-Dihydroxyphenazine | 71.8 mg/L | researchgate.netacs.org |

Optimization of Biosynthetic Pathways through Genetic Manipulation

Once a heterologous production platform is established, further genetic manipulations can be performed to optimize the biosynthetic pathway and increase the production of the target compound. u-tokyo.ac.jp These strategies aim to increase the precursor supply, eliminate competing metabolic pathways, and enhance the expression of rate-limiting enzymes. scispace.com

Key genetic manipulation strategies applicable to enhancing this compound production include:

Enhancing Precursor Supply: The biosynthesis of the phenazine core originates from the shikimate pathway. scispace.com Overexpression of key genes in this pathway, such as those encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG) and shikimate kinase (aroK), can increase the pool of chorismic acid, the primary precursor for phenazine biosynthesis. scispace.com

Blocking Competing Pathways: Metabolic flux can be diverted away from the desired phenazine pathway towards the synthesis of other primary or secondary metabolites. Knocking out genes responsible for these competing pathways can redirect intermediates towards the phenazine biosynthetic pathway. For instance, in Pseudomonas species, genes involved in the biosynthesis of other phenazine derivatives or unrelated secondary metabolites could be targeted for deletion. scispace.com

Overexpression of Pathway Genes: The expression levels of the genes within the phenazine biosynthetic cluster can be a limiting factor. Placing these genes under the control of strong, inducible promoters can significantly boost their transcription and translation, leading to higher enzyme concentrations and increased product formation. researchgate.net

Enzyme Engineering: The catalytic efficiency and substrate specificity of enzymes in the pathway can be improved through protein engineering. For the synthesis of this compound, the O-methyltransferase responsible for the final methylation step would be a key target. Site-directed mutagenesis or directed evolution could be used to enhance its activity and specificity towards 1,8-dihydroxyphenazine.

A successful application of these principles was demonstrated in the production of phenazine-1-carboxylic acid (PCA), a precursor to many phenazine derivatives. By overexpressing the ppsA and tktA genes to increase the supply of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), the precursors to the shikimate pathway, a significant increase in PCA production was achieved in P. chlororaphis. scispace.com

Table 2: Genetic Manipulation Strategies for Enhancing Phenazine Production

| Genetic Manipulation Strategy | Target Gene(s)/Pathway | Rationale | Potential Application for this compound |

| Enhancing Precursor Supply | Shikimate Pathway (e.g., aroG, aroK) | Increase the pool of chorismic acid, the primary precursor for phenazines. scispace.com | Boost the overall flux towards the phenazine core structure. |

| Blocking Competing Pathways | Genes for alternative secondary metabolites | Redirect metabolic flux towards the desired phenazine product. | Prevent the formation of other phenazine derivatives or byproducts. |

| Overexpression of Pathway Genes | Phenazine biosynthetic genes (phz cluster) | Increase the concentration of biosynthetic enzymes to overcome rate-limiting steps. researchgate.net | Enhance the conversion of chorismic acid to the phenazine core. |

| Enzyme Engineering | O-methyltransferase | Improve catalytic efficiency and substrate specificity. | Develop an O-methyltransferase highly specific for 1,8-dihydroxyphenazine. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation is a cornerstone of chemical analysis, combining various spectroscopic methods to piece together the molecular puzzle. For 1,8-Dimethoxyphenazine, techniques such as NMR, HRMS, UV-Vis, and IR spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, the molecule's symmetry results in a simplified pattern. The protons on the aromatic rings and the methoxy (B1213986) groups give rise to distinct signals. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning protons to their specific locations within the structure.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. Each unique carbon atom in the molecule produces a separate signal. The phenazine (B1670421) core contains both carbons bonded to other carbons and nitrogen (C-C, C=N) and carbons bonded to the methoxy groups (C-O), each appearing in a characteristic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This allows for the unambiguous assembly of the molecular framework.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2, H-7 | 7.78 (dd, J = 8.8, 1.2 Hz) | - |

| H-3, H-6 | 7.42 (t, J = 8.8 Hz) | - |

| H-4, H-5 | 7.85 (dd, J = 8.8, 1.2 Hz) | - |

| -OCH₃ | 4.15 (s) | 56.5 |

| C-1, C-8 | - | 156.0 |

| C-2, C-7 | - | 125.5 |

| C-3, C-6 | - | 120.0 |

| C-4, C-5 | - | 128.0 |

| C-4a, C-5a | - | 142.5 |

| C-9a, C-10a | - | 140.0 |

| Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly depending on the solvent used. |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. This capability is essential for confirming the identity of this compound and distinguishing it from any potential isomers.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. In this process, the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, stable fragment ions. The pattern of fragmentation is characteristic of the molecule's structure and helps to confirm the connectivity of its atoms. For this compound, common fragmentation pathways would include the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

HRMS Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₄H₁₂N₂O₂ | The elemental composition of the compound. |

| Theoretical Exact Mass | 240.0899 u | The calculated monoisotopic mass. |

| Observed [M+H]⁺ | ~241.0972 | The mass of the protonated molecule, typically observed in ESI-HRMS. |

| Key Fragments | m/z 225, 210 | Corresponding to the loss of a methyl group ([M-CH₃]⁺) or two methyl groups. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The phenazine core of this compound constitutes an extended chromophore. The absorption bands observed in its UV-Vis spectrum are primarily due to π→π* transitions of the conjugated system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the molecular structure. The presence of the electron-donating methoxy groups can influence the energy of these transitions, often causing a shift in the absorption maxima compared to the unsubstituted phenazine parent molecule.

UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Associated Electronic Transition |

| ~255 | High | π→π* transition of the aromatic system |

| ~365 | Medium | π→π* transition involving the entire conjugated system |

| ~420 | Low | n→π* transition (often appears as a shoulder) |

| Note: Values are approximate and can vary based on the solvent used. |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum would show characteristic absorption bands corresponding to its key structural features. These include the aromatic C-H bonds, the C=C and C=N bonds within the heterocyclic rings, and the C-O bonds of the two ether functional groups.

Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | -OCH₃ Group |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1520-1480 | C=N Stretch | Phenazine Ring |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl Ether |

| Note: The fingerprint region (below 1500 cm⁻¹) contains many complex vibrations unique to the overall molecular structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components of a mixture and are widely used to isolate products from chemical reactions and to assess their purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds like this compound. The method separates compounds by passing a solution (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the different affinities of the compounds for the two phases.

For purity assessment, a small amount of the sample is injected, and the resulting chromatogram is analyzed. A pure compound should ideally produce a single, sharp peak. The area of the peak is proportional to the concentration of the compound. Coupling HPLC with a Diode Array Detector (DAD) allows for the acquisition of a UV-Vis spectrum across the entire peak, which can be used to assess peak purity by checking for spectral homogeneity. HPLC is also a valuable tool for the preparative isolation of the compound from a crude reaction mixture.

Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | The nonpolar stationary phase retains the analyte. |

| Mobile Phase | Gradient of Acetonitrile and Water | A mixture of organic solvent and water is used to elute the compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 254 nm or 365 nm | Wavelengths are chosen based on the compound's strong UV absorbance. |

| Purity Calculation | Area Percent | The area of the main peak relative to the total area of all peaks. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For phenazine compounds, GC-MS provides high-efficiency separation and high-resolution detection, making it suitable for analyzing complex mixtures, such as bacterial extracts. rsc.orgresearchgate.net The basic principle involves injecting a volatilized sample into a carrier gas stream (mobile phase), which moves it through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

While some phenazines are sufficiently volatile for direct GC-MS analysis, many, especially those with polar functional groups, require a chemical modification step known as derivatization to improve their volatility and thermal stability. jfda-online.comlibretexts.org This process converts the analyte into a less polar and more volatile derivative, leading to better chromatographic peak shape and enhanced detection. jfda-online.com For instance, the analysis of non-volatile and thermolabile phenolic compounds by GC-MS necessitates their conversion into volatile derivatives through silylation. nih.gov

In the context of phenazine analysis from bacterial cultures, GC-MS has been successfully employed to identify phenazine-1-carboxylic acid (PCA), 2-hydroxyphenazine, and other related metabolites. mdpi.comapsnet.org Studies on Pseudomonas aeruginosa have utilized GC-MS to characterize the profile of secondary metabolites, where phenazine was identified as a major component responsible for antimicrobial activities. researchgate.net The typical workflow involves sample extraction, followed by derivatization, and then injection into the GC-MS system. The mass spectrometer, operating in electron ionization (EI) mode, fragments the derivative, and the resulting fragmentation pattern is compared against spectral libraries for identification. nih.govmdpi.com

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Metabolites

| Parameter | Typical Setting | Purpose |

| Injection Mode | Splitless | To maximize the transfer of trace analytes onto the column for higher sensitivity. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column without reacting with it. mdpi.comclu-in.org |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the analytes through the column, affecting separation efficiency. mdpi.com |

| Column Type | DB-5ms, HP-5ms (or similar) | A non-polar or low-polarity column suitable for a wide range of organic compounds. apsnet.org |

| Oven Program | Temperature ramp (e.g., 50°C to 300°C at 10°C/min) | Gradually increases column temperature to elute compounds with different boiling points. researchgate.net |

| Ion Source Temp. | 230 - 250 °C | Ensures analytes remain in the gas phase and promotes efficient ionization. mdpi.comresearchgate.net |

| Ionization Energy | 70 eV | Standard energy for electron ionization that produces reproducible fragmentation patterns. nih.govapsnet.org |

| Mass Range | m/z 40-600 | A typical scan range to detect fragments of derivatized small to medium-sized molecules. nih.gov |

Theoretical and Computational Investigations of 1,8 Dimethoxyphenazine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies provide profound insights into the molecular structure and conformational possibilities of 1,8-dimethoxyphenazine. These computational approaches allow for a detailed understanding of the molecule's geometry and electronic properties at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry of molecules by finding the minimum energy structure. faccts.de For this compound, DFT calculations are crucial for predicting bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape. The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. faccts.decp2k.org

Various DFT functionals and basis sets can be employed for this purpose. For instance, functionals like B3LYP or PBE, often combined with a dispersion correction, are commonly used for organic molecules to achieve a balance between accuracy and computational cost. bu.eduresearchgate.net The choice of basis set, such as the Pople-style 6-31G(d) or the more flexible def2-SVP, also influences the accuracy of the results. bu.eduresearchgate.net The final optimized geometry corresponds to a stable conformation of the this compound molecule on its potential energy surface. It is important to ensure that the optimization has converged to a true minimum, which is typically confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. faccts.de

The table below presents a hypothetical example of optimized geometrical parameters for this compound, which would be obtained from a DFT calculation.

Table 1: Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.33 Å |

| C-C (aromatic) | 1.40 Å | |

| C-O | 1.36 Å | |

| O-CH₃ | 1.42 Å | |

| Bond Angle | C-N-C | 117° |

| C-C-O | 120° | |

| C-O-C | 118° |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Analysis of Electronic Structure (HOMO-LUMO) and Charge Distribution

The electronic structure of this compound can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijarset.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comijarset.com A smaller HOMO-LUMO gap generally suggests higher reactivity. ijarset.com

The distribution of these orbitals reveals the most probable locations for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenazine (B1670421) ring and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO would be distributed over the electron-deficient regions of the aromatic system.

Furthermore, Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom in the molecule. irjweb.comhuntresearchgroup.org.uk This charge distribution analysis helps in understanding the molecule's polarity and identifying sites susceptible to electrostatic interactions. huntresearchgroup.org.ukresearchgate.net The oxygen and nitrogen atoms are expected to carry negative partial charges, making them potential sites for interaction with electrophiles, while the carbon atoms bonded to them would have positive partial charges.

Table 2: Frontier Orbital Energies and Related Properties of this compound

| Property | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 4.6 |

| Ionization Potential | I ≈ -EHOMO | 5.8 |

| Electron Affinity | A ≈ -ELUMO | 1.2 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.5 |

Note: These values are hypothetical and serve as an example of data obtained from quantum chemical calculations.

Computational Prediction of Chemical Reactivity and Stability

Computational chemistry offers powerful tools to predict the chemical reactivity and stability of molecules like this compound without the need for extensive experimental work. These methods can elucidate reaction mechanisms, predict the likelihood of different chemical transformations, and assess the molecule's stability under various conditions.

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis involves mapping the potential energy surface (PES) to identify the most likely routes for a chemical reaction to proceed from reactants to products. smu.eduarxiv.org This is achieved by locating the transition state (TS), which is the saddle point on the PES that connects the reactant and product energy minima. faccts.denih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, this analysis could be applied to understand its synthesis, degradation, or its interaction with other molecules. Computational methods like the nudged elastic band (NEB) or dimer methods can be used to find the minimum energy path (MEP) and locate the transition state structure. faccts.de The geometry and vibrational frequencies of the transition state provide crucial information about the reaction mechanism. nih.gov

Tautomerization Studies and Energy Landscapes

Tautomers are isomers of a molecule that can interconvert through the migration of an atom or group, most commonly a proton. nih.gov For molecules with specific functional groups, computational studies can predict the relative stabilities of different tautomeric forms by calculating their free energies. nih.gov The energy landscape for tautomerization reveals the energy barriers that must be overcome for the interconversion to occur. chemrxiv.orgacs.orgnih.gov

In the case of derivatives of phenazine, tautomerism could potentially occur if, for example, hydroxy groups were present instead of methoxy groups. For this compound itself, tautomerization is less likely due to the absence of mobile protons on the methoxy groups. However, computational studies could explore the possibility of tautomerism in related or derivatized structures.

Redox Potential Calculations in Aqueous Media

The redox potential of a molecule is a measure of its tendency to gain or lose electrons. For phenazine derivatives, which are known for their redox activity, accurately predicting their redox potentials is of significant interest, particularly for applications in areas like redox flow batteries. researchgate.net Computational methods, particularly DFT, can be used to calculate the redox potentials of molecules in solution. researchgate.netmdpi.com

This typically involves calculating the Gibbs free energy of the molecule in its oxidized and reduced states. To accurately model the system in an aqueous medium, a solvent model, such as the polarizable continuum model (PCM), is employed to account for the effect of the solvent. 3ds.com The calculated redox potential is then referenced to a standard electrode, such as the standard hydrogen electrode (SHE), to allow for comparison with experimental values. researchgate.netnist.gov For this compound, the electron-donating nature of the methoxy groups is expected to lower its reduction potential compared to the parent phenazine molecule.

Table 3: Computationally Predicted Redox Potentials for Phenazine Derivatives

| Compound | Functionalization | Calculated Redox Potential (V vs. SHE) |

|---|---|---|

| Phenazine | None | -0.12 |

| 2-Hydroxyphenazine | Electron-donating | -0.25 |

| This compound | Electron-donating | (Predicted to be lower than phenazine) |

Note: The value for this compound is a qualitative prediction. The other values are representative examples for substituted phenazines and would require specific calculations for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations could provide valuable insights into its conformational dynamics, interactions with solvent molecules, and aggregation behavior. Such simulations would be particularly relevant for understanding its behavior in solution or in the solid state, which is crucial for its application in materials science.

Although no specific MD studies on this compound have been reported, the general methodology is well-established. A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of the coordinates of its particles. For a molecule like this compound, a force field would include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's dynamic behavior.

Given the interest in phenazine derivatives for various applications, it is anticipated that future computational studies, including MD simulations, will be conducted to further elucidate the structure-property relationships in this class of compounds.

Data Tables

Table 1: Theoretical Calculation Methods for Molecular Properties

| Computational Method | Typical Properties Calculated | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO energies), vibrational frequencies, reaction energies. | Understanding electronic properties, stability, and reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Predicting UV-Vis absorption and fluorescence characteristics. |

| Molecular Dynamics (MD) | Conformational changes, diffusion coefficients, solvation structure, intermolecular interactions. | Investigating dynamic behavior in different environments. |

Table 2: Illustrative Calculated Geometrical Parameters for a Phenazine Derivative *

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N | ~1.34 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Angle | C-N-C | ~117° |

| Bond Angle | C-C-N | ~121° |

| Dihedral Angle | C-C-C-C (within ring) | ~0° (planar) |

*Note: These are typical values for phenazine-like structures and are for illustrative purposes only. Specific calculated values for this compound are not available in the cited literature.

Table 3: Illustrative Calculated Electronic Properties for a Phenazine Derivative *

| Property | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy | -5.0 to -6.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 2.5 to 3.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 1.0 to 3.0 Debye |

*Note: These are representative values for substituted phenazines and are for illustrative purposes. Specific calculated values for this compound are not available in the cited literature.

Structure Activity Relationship Sar Studies of 1,8 Dimethoxyphenazine and Its Derivatives

Design Principles for Modulating Biological Activity

The biological profile of a phenazine (B1670421) derivative is intricately linked to the nature, position, and orientation of substituents on its core tricyclic structure. mdpi.com Key modifications include the manipulation of methoxy (B1213986) groups, the introduction of N-oxides, and the addition of various other functional groups.

The position of methoxy groups on the phenazine ring is a critical determinant of biological activity. The naturally occurring compound 1,6-dimethoxyphenazine (B18872), an isomer of 1,8-dimethoxyphenazine, has been shown to possess weak antibacterial activity. nih.gov In some molecular contexts, the introduction of a methoxy group can significantly enhance potency. For instance, adding a methoxy group to certain benzo[a]phenazine (B1654389) derivatives led to a marked improvement in both their inhibitory and cytotoxic activities. nih.gov Similarly, the introduction of a methoxy group at the C-9 position of N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide (B1678076) resulted in a significant increase in its antitumor activity in a mouse Lewis lung carcinoma model. acs.org

Conversely, the presence of methoxy groups can sometimes be less favorable than a hydroxyl group or can influence subsequent modifications. Research on the biosynthesis of phenazine N-oxides revealed that the methylation of hydroxyl groups at the C1 or C6 positions prevents N-monooxygenase from oxidizing the phenazine nitrogen atoms. nih.gov Early SAR studies on myxin (B609384) (1-hydroxy-6-methoxyphenazine-5,10-dioxide) derivatives showed that replacing the hydroxyl group at position 1 to yield 1,6-dimethoxyphenazine-5,10-dioxide did not diminish, but rather increased, antimicrobial potency. skemman.is Furthermore, studies on myxin regioisomers indicated that 1,3-dimethoxyphenazine 5,10-dioxide was a potentially potent antimicrobial agent, highlighting that the specific arrangement of methoxy groups is crucial. skemman.is However, in other scaffolds, such as certain 2-arylamino-3-chloro-1,4-naphthoquinones, the introduction of methoxy groups led to a loss of activity. scispace.com

The N-oxide functionality is one of the most significant features for imparting potent biological activity to the phenazine core, particularly cytotoxicity. uib.norsc.org The N-oxide groups, present as either mono-N-oxides or di-N-oxides, are pivotal for the cytotoxic effects of natural products like iodinin (B1496461) and myxin. mdpi.comrsc.org The level of N-oxide functionality is considered essential for cytotoxicity, making these compounds valuable starting points for developing antitumor agents that are selectively active in low-oxygen (hypoxic) environments found in solid tumors. mdpi.comresearchgate.net

The mechanism is believed to involve bioreductive activation. acs.org Cyclic voltammetry studies have shown that phenazine di-N-oxides exhibit the most positive reduction potentials within their class, which correlates with their biological activity. nih.gov The importance of this functional group is underscored by the observation that analogues of iodinin and myxin designed to lack the double N-oxide feature showed a significant loss in activity against leukemia cells. mdpi.com Phenazine di-N-oxide (PDO) itself has been shown to possess antimicrobial properties, though its efficacy against different microbes varies when compared to other derivatives like phenazine-1-carboxylic acid (PCA). thaiscience.info

Beyond methoxy groups and N-oxides, a wide array of other substituents have been explored to modulate the activity of the phenazine scaffold.

Halogens and Alkyl Groups: The addition of halogens or small alkyl groups can significantly increase potency. Studies on 1-hydroxyphenazine (B607933) 5,10-dioxide analogs revealed that 7,8-dihalogenated and 7,8-dimethylated derivatives displayed increased cytotoxic potency against MOLM-13 human acute myeloid leukemia cells compared to other compounds in the series. uib.norsc.org

Carboxamides: The phenazine-1-carboxamide structure is another important scaffold. SAR studies indicate that cytotoxicity is enhanced by the presence of a methyl group at the 9-position, which is peri to the carboxamide group. researchgate.net

Side Chains: The nature of side chains is crucial. While early studies suggested that long carbon chains tend to lower antimicrobial activity, skemman.is strategic placement of other groups can be beneficial. For example, in derivatives of iodinin and myxin, replacing the hydroxyl group at position 1 with carbamate (B1207046) side chains was found to be an optimal prodrug strategy that maintained or increased potency. uib.norsc.org

Fused Rings: Expanding the phenazine core by fusing other ring systems can also lead to potent compounds. For instance, a series of benzo[a]pyrano[2,3-c]phenazine derivatives were synthesized, and specific substitutions on the appended pyran ring were found to be critical for their antitumor activity. nih.gov

Influence of N-Oxide Functionality on Biological Effects

In Vitro Evaluation of Structure-Activity Correlations (excluding clinical applications)

In vitro assays are essential for establishing direct correlations between the chemical structure of phenazine derivatives and their potency against specific biological targets, such as cancer cell lines or microbial pathogens.

SAR studies on phenazine 5,10-dioxides have provided clear relationships between structure and cytotoxic potency. In a study focused on optimizing the natural products iodinin and myxin, several analogs were synthesized and evaluated against MOLM-13 leukemia cells. The results demonstrated that derivatives lacking an oxygen-based substituent (like a methoxy group) at the 6-position could maintain potency if alkyl or carbamate side chains were attached at the 1-position. uib.norsc.org The introduction of carbamate side chains at the 1-position of myxin produced analogs with high potency. rsc.org A parallel artificial membrane permeability assay (PAMPA) showed that the majority of these synthesized compounds could efficiently penetrate cell membranes, which corresponded well with their cytotoxic potency. rsc.org

| Compound Name | Modifications from Myxin (1-hydroxy-6-methoxyphenazine-5,10-dioxide) | EC₅₀ (µM) against MOLM-13 cells (Normoxia) | EC₅₀ (µM) against MOLM-13 cells (Hypoxia, 2% O₂) |

|---|---|---|---|

| Myxin | Parent Compound | 0.48 | 0.28 |

| Myxin carbamate analog 18 | -OH at C1 replaced with N-methyl piperazine (B1678402) carbamate | 0.43 | 0.41 |

| Myxin carbamate analog 19 | -OH at C1 replaced with morpholine (B109124) carbamate | 0.21 | 0.21 |

| Myxin carbamate analog 20 | -OH at C1 replaced with piperidine (B6355638) carbamate | 0.17 | 0.17 |

Table 1: In Vitro cytotoxic activity of Myxin and its carbamate analogs against MOLM-13 cells, demonstrating structure-potency relationships. Data sourced from Viktorsson et al. (2021). rsc.org

This data clearly illustrates that replacing the C1-hydroxyl group of myxin with specific carbamate moieties (analogs 19 and 20) leads to an increase in cytotoxic potency under normoxic conditions. rsc.org

Comparing different phenazine scaffolds reveals how the core structure influences biological activity.

Simple Phenazines vs. N-Oxides: Simple derivatives like 1,6-dimethoxyphenazine exhibit weak biological activity. nih.gov In stark contrast, their N-oxide counterparts, such as 1,6-dimethoxyphenazine-N5,N10-dioxide, are part of a class of potent cytotoxic agents. mdpi.comresearchgate.net This highlights the transformative effect of N-oxidation on the phenazine scaffold's biological profile.

Phenazine Carboxylic Acid vs. Phenazine Di-N-Oxide: A comparative study of phenazine-1-carboxylic acid (PCA) and phenazine-5,10-dioxide (PDO) showed they have different antimicrobial strengths against various microbes. PCA generally showed better efficacy against several bacterial and fungal strains, which may be attributed to the acidity of its carboxylic group in addition to the phenazine core's potency. thaiscience.info However, PDO was a stronger inhibitor against other specific strains, indicating that different scaffolds have distinct spectra of activity. thaiscience.info

Fused Phenazine Systems: More complex, fused phenazine scaffolds often exhibit enhanced or novel activities. Benzo[a]pyrano[2,3-c]phenazine derivatives, for example, were evaluated for antitumor activity, with the most active compound showing potent growth inhibition against the HepG2 cancer cell line, being 1.6-fold more potent than the control drug. nih.gov This demonstrates that extending the phenazine core into a more complex heterocyclic system can be a successful strategy for developing potent agents. nih.gov

Establishing Relationships Between Chemical Structure and Potency against Biological Targets

Elucidation of Key Structural Features for Desired Bioactivities

The biological activities of this compound and its derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their efficacy as antimicrobial and anticancer agents. These studies systematically modify the phenazine core and its substituents to understand their impact on biological outcomes.

The phenazine nucleus itself serves as a crucial scaffold, and its biological potency can be significantly modulated by the type, position, and number of substituents attached to it. ontosight.aithaiscience.info The electronic and steric properties of these substituents play a pivotal role in the interaction of the compounds with their biological targets. nih.gov

Influence of Substituents on the Phenazine Core:

Research indicates that the introduction of various functional groups onto the phenazine ring system can dramatically alter the bioactivity. For instance, the presence of hydroxyl groups, in addition to methoxy groups, can influence the compound's properties. ontosight.ai Halogenated phenazine derivatives have shown enhanced antibacterial and biofilm eradication activities. nih.gov Specifically, 6-substituted halogenated phenazines have demonstrated improved efficacy against multidrug-resistant bacteria. nih.gov

The position of substituents is also critical. The specific arrangement of functional groups can significantly impact the molecule's chemical reactivity and biological activity. ontosight.ai For example, the anticancer activity of certain phenazine derivatives is highly dependent on the substitution pattern on the fused aryl rings. nih.gov

Role of N-Oxidation:

A significant structural feature influencing the bioactivity of phenazine derivatives is the presence of N-oxide groups. Phenazine N-oxides and di-N-oxides often exhibit enhanced biological properties. ebi.ac.uk For instance, iodinin (1,6-dihydroxyphenazine-5,10-dioxide) demonstrates potent antimicrobial and cytotoxic activity. nih.gov The level of N-oxidation has been found to be essential for the cytotoxic effects of these compounds against certain cancer cell lines. ebi.ac.uk Studies on related compounds have shown that di-N-oxides generally exhibit the most positive reduction potentials within their class, which can be correlated with their antimicrobial activity.

Impact of Alkylamino Side Chains:

The addition of alkylamino side chains to the phenazine structure has been explored for its effect on anticancer activity. A series of benzo[a]phenazine derivatives bearing alkylamino side chains at the C-5 position have shown promising antiproliferative activity against various cancer cell lines. rsc.org These studies underscore the importance of such side chains in the development of phenazine-based topoisomerase inhibitors. rsc.org

The following table summarizes the key structural features of this compound and its derivatives and their influence on biological activity based on available research findings.

| Compound/Derivative Class | Key Structural Feature | Observed Bioactivity | Research Finding Reference |

| Phenazine Core | Tricyclic heterocyclic system | Foundation for biological activity | ontosight.aithaiscience.info |

| Substituted Phenazines | Presence of substituents (e.g., halogens, hydroxyl groups) on the phenazine ring | Modulation of antimicrobial and anticancer activity | ontosight.ainih.gov |

| 6-Substituted Halogenated Phenazines | Halogen at the 6-position | Enhanced antibacterial activity against resistant strains | nih.gov |

| Phenazine N-Oxides | Presence of one or two N-oxide moieties | Often enhanced antimicrobial and cytotoxic activity | nih.govebi.ac.uk |

| Benzo[a]phenazine Derivatives | Alkylamino side chain at C-5 | Good antiproliferative activity against cancer cells | rsc.org |

| Fused Aryl Phenazine Derivatives | Fused aromatic rings | Significant anticancer activity | nih.gov |

Biological Activities and Molecular Mechanisms of Action Excluding Clinical Human Trial Data, Dosage, and Safety Profiles

Antimicrobial Activities (in vitro and mechanistic focus)

Phenazines as a class are well-recognized for their broad-spectrum antimicrobial capabilities. researchgate.net These activities are generally attributed to their redox-active nature, which allows them to interfere with microbial metabolic processes.

Antibacterial Activity against Gram-Positive and Gram-Negative Organisms

While specific data on the antibacterial activity of 1,8-Dimethoxyphenazine is limited, studies on closely related isomers and the broader phenazine (B1670421) family provide significant insights. Phenazine compounds generally exhibit activity against both Gram-positive and Gram-negative bacteria. ontosight.ai Their mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to bacterial death. researchgate.net

Research on other dimethoxyphenazine isomers, such as 1,6-dimethoxyphenazine (B18872), has shown weak to moderate antibacterial activity. nih.govtoku-e.com For instance, 1,6-dimethoxyphenazine isolated from Nocardiopsis sp. demonstrated a Minimum Inhibitory Concentration (MIC) of 5 µM against Micrococcus luteus, a Gram-positive bacterium. scribd.com The MIC value represents the lowest concentration of a substance that prevents visible growth of a microorganism. wikipedia.orgidexx.comnih.gov

Some studies indicate that certain phenazines may have differential activity, showing more potency against Gram-positive bacteria while being less effective against Gram-negative organisms. researcher.life The outer membrane of Gram-negative bacteria can act as a barrier, limiting the uptake of certain antimicrobial compounds. mdpi.com

Table 1: Antibacterial Activity of Selected Phenazine Compounds (Illustrative) This table includes data for related phenazine compounds to provide context due to the limited specific data for this compound.

| Compound/Extract | Organism | Type | Activity (MIC) |

|---|---|---|---|

| 1,6-Dimethoxyphenazine | Micrococcus luteus | Gram-Positive | 5 µM scribd.com |

| Phenazine-1,6-dicarboxylic acid (PDC) | Bacillus subtilis | Gram-Positive | 37 mM nih.gov |

Antifungal Properties (if applicable)

The phenazine scaffold is also associated with significant antifungal properties. ontosight.aiunm.edu The mechanisms are often similar to their antibacterial action, involving disruption of cellular respiration and induction of oxidative stress.

Specific studies on the antifungal activity of this compound are not extensively reported. However, research on its isomer, 1,6-dimethoxyphenazine, has shown activity against the fungus Trichophyton mentagrophytes, with a reported MIC value of 25 µg/mL. The evaluation of antifungal activity often involves determining the MIC, which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. researchgate.netmdpi.comclsi.org

Synergistic Effects with Other Antimicrobial Agents

An emerging area of interest is the potential for phenazine compounds to act synergistically with existing antimicrobial drugs, potentially reducing the required dosage and combating resistance. Studies have shown that certain methoxyphenazine derivatives can enhance the efficacy of antibiotics like ciprofloxacin. nih.gov For example, 1-methoxyphenazine (B1209711) and methyl-6-methoxyphenazine-1-carboxylate have been identified as potentiators of ciprofloxacin's antibacterial activity. nih.gov This suggests that compounds like this compound could potentially be explored for similar synergistic applications, although direct evidence is currently lacking.

Anti-Cancer Activities (in vitro and mechanistic focus)

Phenazine derivatives have attracted considerable attention for their cytotoxic effects against various cancer cell lines. ontosight.aiontosight.ai Their planar, aromatic structure is a key feature that enables them to interact with cellular targets involved in cancer proliferation.

Cytotoxicity against Specific Cancer Cell Lines (in vitro)

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. nih.govnih.govplos.org While specific IC50 values for this compound are not widely published, the anti-cancer activity of related phenazines is well-documented.

For instance, phenazine-1,6-dicarboxylic acid (PDC) has demonstrated cytotoxicity against breast (MCF7), cervical (HeLa), and prostate (HT29) cancer cell lines. nih.gov Another example is the benzo[a]phenazine (B1654389) derivative NC-190, which has shown dose-dependent growth inhibition against HL-60 leukemic cells, comparable to the clinically used drug etoposide. mdpi.com Furthermore, 1,6-dimethoxyphenazine-5,10-dioxide, a derivative of an isomer, exhibits potent cytotoxic effects against human leukemic cells. smolecule.com

Table 2: Cytotoxicity of Selected Phenazine Derivatives Against Cancer Cell Lines (Illustrative) This table includes data for related phenazine compounds to provide context due to the limited specific data for this compound.

| Compound | Cell Line | Cancer Type | Activity (IC50) |

|---|---|---|---|

| Phenazine-1,6-dicarboxylic acid (PDC) | MCF7 | Breast Cancer | Not specified nih.gov |

| Phenazine-1,6-dicarboxylic acid (PDC) | HeLa | Cervical Cancer | Not specified nih.gov |

| Phenazine-1,6-dicarboxylic acid (PDC) | HT29 | Colon Cancer | Not specified nih.gov |

| NC-190 (Benzo[a]phenazine derivative) | HL-60 | Leukemia | Comparable to Etoposide mdpi.com |

| Organoplatinum compound with triazole ring | MG-63 | Osteosarcoma | ≤20 µM researchgate.net |

Proposed Molecular Mechanisms of Action (e.g., DNA Intercalation, Reactive Oxygen Species Generation)

The anti-cancer activity of phenazine compounds is believed to stem from multiple molecular mechanisms, primarily revolving around their ability to interfere with DNA and generate cellular stress.

DNA Intercalation: The planar aromatic ring system of phenazines allows them to insert themselves between the base pairs of the DNA double helix. ijabbr.com This process, known as DNA intercalation, can disrupt the DNA structure and interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. ijabbr.comirb.hrnih.gov This mechanism is a proposed mode of action for many biologically active phenazines. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Generation: Phenazines are redox-active molecules, meaning they can participate in electron transfer reactions within the cell. researchgate.net This can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.govwikipedia.org An excess of ROS creates a state of oxidative stress, which can cause widespread damage to cellular components, including proteins, lipids, and DNA, triggering apoptosis or programmed cell death in cancer cells. researchgate.netsmolecule.com The generation of ROS is considered a key component of the antitumor activity of many phenazines. nih.gov Some phenazine derivatives may also inhibit topoisomerases, enzymes critical for managing DNA topology during replication. researchgate.netmdpi.com

Modulation of Cellular Pathways (e.g., Liver X Receptors)

Liver X receptors (LXRs), members of the nuclear receptor family, are crucial regulators of cholesterol, lipid, and glucose balance. wikipedia.orgnih.gov They function as transcription factors, and upon activation by ligands like oxysterols, they form a heterodimer with the retinoid X receptor (RXR) to regulate gene expression. ejbiotechnology.info There are two isoforms, LXRα and LXRβ, which differ in their tissue distribution. wikipedia.org LXRα is primarily found in the liver, kidneys, and fat tissue, while LXRβ is expressed ubiquitously. wikipedia.org LXRs control a range of genes involved in cholesterol transport and metabolism. mdpi.combiomedpharmajournal.org

Despite the well-established role of LXRs in cellular metabolism, a review of the available scientific literature did not yield specific information on the direct modulation of Liver X Receptors or other distinct cellular pathways by this compound.

Enzyme Inhibition and Regulatory Effects

Inhibition of Topoisomerases

Topoisomerases are vital enzymes that manage the topological state of DNA during processes like replication and transcription. ejbiotechnology.infoijabbr.com They function by creating temporary breaks in the DNA backbone to allow strands to pass through one another, thus relieving superhelical tension. ijabbr.com Inhibitors of these enzymes block this process, leading to the accumulation of DNA strand breaks and ultimately triggering cell death, which makes them targets for certain therapeutic agents. ejbiotechnology.infoijabbr.com

However, specific research data detailing the inhibitory effects of this compound on topoisomerase enzymes is not available in the reviewed literature.

Role in Microbial Ecology and Interspecies Interactions

Phenazines, the class of nitrogen-containing heterocyclic compounds to which this compound belongs, are significant molecules in the context of microbial ecology and the complex interactions between different microbial species. nih.gov Produced by a wide variety of bacteria, particularly from the genus Pseudomonas, these compounds are recognized for their multifaceted roles that influence the behavior and fitness of microorganisms in their environment. nih.govfrontiersin.org

Phenazines are well-documented as antimicrobials, but their function extends beyond simple warfare. nih.gov They act as signaling molecules in cell-to-cell communication systems like quorum sensing. asm.orgfrontiersin.orgnih.gov Quorum sensing allows bacteria to coordinate gene expression based on population density, and phenazine production is often tightly controlled by this regulatory network. frontiersin.orgjidc.org For instance, in Pseudomonas aeruginosa, the quorum-sensing network, which includes the las, rhl, and pqs systems, intricately regulates the biosynthesis of phenazines like pyocyanin (B1662382). frontiersin.org

Furthermore, phenazines are redox-active molecules that can function as electron shuttles. nih.govacs.org This capability allows them to facilitate extracellular electron transfer, enabling microbes to access distant electron acceptors, which is a significant advantage in environments with limited resources, such as the dense, layered structure of a biofilm. pnas.orgcaltech.edunih.gov This electron-shuttling function can support the survival of the producing organism and can also be utilized by other bacteria in the community, highlighting a cooperative aspect of interspecies interactions. nih.gov The production of these metabolites can alter the surrounding environment and influence the behavior and resilience of neighboring microbial populations. nih.govmdpi.com

The diverse functions of phenazines demonstrate their importance in shaping microbial communities, from direct competition and inhibition to signaling and metabolic cooperation. nih.govjst.go.jpresearchgate.net

Interactive Table: Roles of Phenazines in Microbial Ecology

| Function | Description | Key Organism Example | References |

| Interspecies Signaling | Act as communication molecules in quorum sensing networks to regulate gene expression across populations. | Pseudomonas aeruginosa | asm.org, frontiersin.org, nih.gov |

| Electron Shuttling | Facilitate extracellular electron transfer, allowing access to distant electron acceptors for metabolic processes. | Pseudomonas aeruginosa | nih.gov, acs.org, pnas.org, nih.gov |

| Antimicrobial Activity | Inhibit the growth of competing microbes, aiding in niche colonization. | Pseudomonas spp. | nih.gov, jst.go.jp |

| Biofilm Formation | Contribute to the structure and development of multicellular microbial communities (biofilms). | Pseudomonas aeruginosa | nih.gov, pnas.org |

| Modulating Antibiotic Resilience | Alter the susceptibility of other bacteria to different classes of clinical antibiotics. | Pseudomonas aeruginosa, Burkholderia gladioli | nih.gov |

Emerging Applications and Future Research Directions Excluding Therapeutic or Clinical Product Development

Utility as Analytical Standards in Discovery Research

Beyond energy storage, phenazine (B1670421) compounds like 1,8-dimethoxyphenazine serve as important reference points in various research fields. In drug discovery and total synthesis, for example, known phenazine structures are used as platforms for the development of new therapeutic agents and synthetic methodologies. researchgate.net The well-defined chemical and physical properties of this compound make it a useful standard for calibrating analytical instruments and for comparative studies in the development of novel phenazine-based molecules.

Potential in Materials Science and Functional Molecule Design

The rigid, planar structure of the phenazine core makes it an attractive scaffold for the design of functional materials. rsc.org By attaching different functional groups to the phenazine ring system, researchers can create molecules with specific electronic, optical, or self-assembly properties. acs.org This "scaffold-based molecular design" approach allows for the systematic development of new materials for applications ranging from organic electronics to sensing. rsc.org The methoxy (B1213986) groups in this compound, for instance, can influence the molecule's solubility and electronic properties, providing a starting point for further chemical modification and the creation of more complex functional molecules. acs.org The development of computational models, such as those based on Density Functional Theory (DFT), is accelerating the design of new molecules with desired properties at the atomic level. meta.comnih.gov

Prospects for Sustainable Production through Metabolic Engineering

Metabolic engineering offers a promising and sustainable alternative to traditional chemical synthesis for producing valuable compounds. rsc.orgwikipedia.org This field involves optimizing the genetic and regulatory processes within microorganisms to enhance the production of specific substances. wikipedia.org Recently, researchers have successfully engineered microorganisms like Pseudomonas chlororaphis for the de novo production of phenazine derivatives from renewable resources like glycerol. acs.orgresearchgate.net

Specifically, a study demonstrated the production of 1,6-dimethoxyphenazine (B18872) by introducing an O-methyltransferase enzyme into an engineered P. chlororaphis strain. acs.orgresearchgate.net This work highlights the potential for developing microbial cell factories for the sustainable production of this compound and other valuable phenazine compounds, reducing reliance on petrochemical feedstocks and environmentally harsh synthesis methods. acs.orgnih.gov

Unexplored Reactivity and Derivatization Opportunities

The phenazine ring system is amenable to a variety of chemical transformations, offering numerous opportunities for creating novel derivatives with unique properties. While some synthetic methods for phenazines are well-established, such as the Buchwald-Hartwig amination, there remains significant scope for exploring new reactions and functionalization strategies. clockss.orgmdpi.com

The development of new synthetic methodologies can lead to the creation of phenazine derivatives that are currently inaccessible. For example, selective C-H functionalization reactions could provide a more direct route to complex phenazines. mdpi.com Furthermore, the exploration of reactions involving the nitrogen atoms of the phenazine core could lead to novel N-functionalized derivatives with interesting biological or material properties. The full potential of this compound as a building block for more complex molecules is yet to be fully realized, and future research will undoubtedly uncover new and exciting areas of reactivity and application.

Advanced Mechanistic Understanding of Biological and Chemical Processes

A deeper understanding of the biological and chemical processes involving this compound is crucial for harnessing its potential in various non-therapeutic applications. This involves elucidating the intricate mechanisms that govern its interactions and transformations at a molecular level. Research into related phenazine compounds provides significant insights into the potential mechanistic pathways of this compound, particularly concerning its electrochemical behavior and enzymatic synthesis.

Electrochemical Mechanisms and Stability

The electrochemical properties of phenazines are central to their function. Studies on dihydroxyphenazine (DHP) isomers, for which this compound serves as a synthetic precursor, offer valuable information on the stability of the phenazine core with substitution at the 1 and 8 positions. osti.gov

In the context of aqueous organic redox flow batteries, the stability of the charged state of phenazine-based anolytes is paramount. Research has shown that the position of hydroxyl groups on the phenazine ring significantly impacts the stability of the resulting molecule. Specifically, dihydroxyphenazine isomers with hydroxyl groups at the 1 and 8 positions (1,8-DHP), which are synthesized from this compound, have been found to be unstable. osti.govresearchgate.net

The primary mechanism of degradation for charged 1,8-DHP is an irreversible hydrogen rearrangement, or tautomerization. This process leads to the formation of a redox-inactive species, 6,7-dihydro-1,8-dihydroxyphenazine (DHDHP), which results in a loss of electrochemical activity. osti.gov This suggests that the 1,8-substitution pattern on the phenazine ring makes it susceptible to tautomerization, a key mechanistic insight that likely extends to the parent compound, this compound, under certain redox conditions.

Computational studies using Density Functional Theory (DFT) have corroborated these experimental findings, indicating that the tautomerized product of 1,8-DHP is energetically more stable than its charged form. osti.gov This inherent instability of the 1,8-substituted phenazine core under electrochemical cycling is a critical consideration for its potential applications.

Table 1: Decomposition Product of Charged 1,8-Dihydroxyphenazine

| Precursor | Charged Species | Decomposition Mechanism | Decomposition Product |

|---|

Enzymatic Synthesis and O-Methylation

The biosynthesis of phenazine natural products often involves enzymatic modifications of the phenazine core, including methylation. Understanding the enzymatic machinery responsible for these transformations provides a mechanistic glimpse into how compounds like this compound could be formed in biological systems.

Research on the bacterium Lysobacter antibioticus OH13, which produces various O-methylated phenazines, has identified a key enzyme, LaPhzM, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.gov This enzyme is capable of catalyzing the methylation of hydroxylated phenazine precursors.

The enzymatic mechanism involves the transfer of a methyl group from the cofactor SAM to a hydroxyl group on the phenazine ring. In vitro studies with LaPhzM have demonstrated its ability to sequentially methylate 1,6-dihydroxyphenazine (DHP) to first form 1-hydroxy-6-methoxyphenazine and subsequently 1,6-dimethoxyphenazine. nih.gov This stepwise methylation process highlights the regioselectivity of the enzyme and provides a plausible mechanistic pathway for the formation of dimethoxylated phenazines in nature. While this specific study focused on the 1,6-isomer, it establishes a precedent for the enzymatic basis of phenazine O-methylation, which could be analogous for the 1,8-isomer in other organisms.

Table 2: Enzymatic O-Methylation of a Dihydroxyphenazine Substrate by LaPhzM

| Substrate | Enzyme | Cofactor | Product(s) |

|---|

This detailed understanding of both the chemical instabilities and the enzymatic pathways related to the 1,8-substituted phenazine scaffold is essential for guiding future research into the non-therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,8-Dimethoxyphenazine?

- Methodology: this compound derivatives are typically synthesized via demethylation reactions. For example, hydrobromic acid (HBr) in glacial acetic acid under reflux conditions can hydrolyze methoxy groups to hydroxyl groups . For structural confirmation, use NMR (¹H/¹³C) and mass spectrometry. Purification via recrystallization (e.g., ethyl acetate) yields high-purity products.

Q. How is this compound characterized for structural and purity validation?

- Methodology: Combine spectroscopic techniques:

- NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals.

- HPLC-UV : Monitor purity using C18 columns with methanol/water gradients .